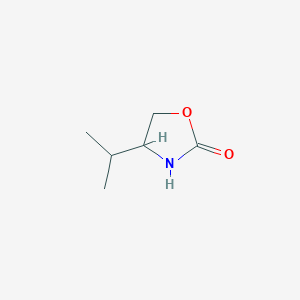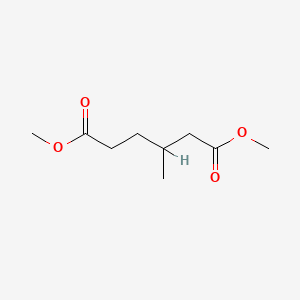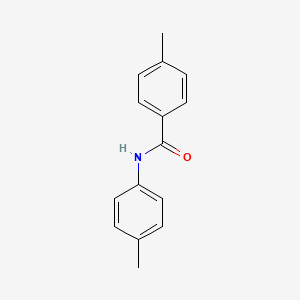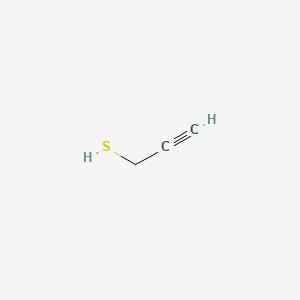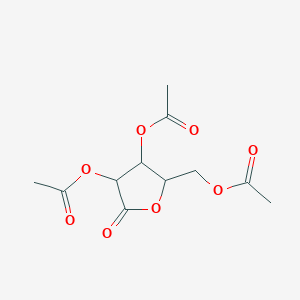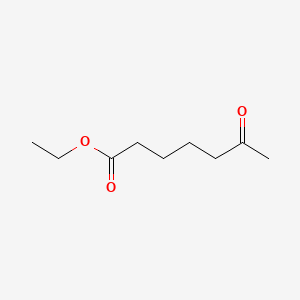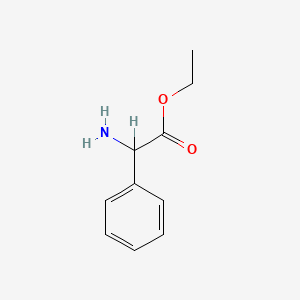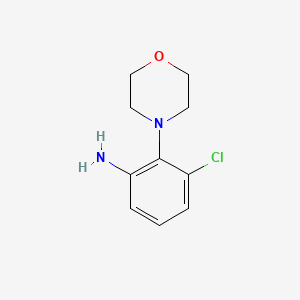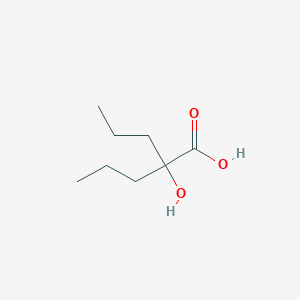
2-Hydroxy-2-propylpentanoic acid
説明
2-Hydroxy-2-propylpentanoic acid is a type of organic compound . It is also known as 2-Propylpentanoic acid, which is a short-chain fatty acid and is widely used as a major drug in the treatment of epilepsy and in the control of several types of seizures .
Synthesis Analysis
The synthesis of 2-Hydroxy-2-propylpentanoic acid involves various biochemical processes. One such process is the D-2-hydroxyacid dehydrogenases (2HADHs) pathway . This pathway contains a wide range of oxidoreductases with various metabolic roles as well as biotechnological applications .科学的研究の応用
Analysis of Wine Aroma Compounds
A study optimized a method for the quantitative determination of various hydroxy acids, including 2-hydroxy-2-methylbutanoic acid (2OH2MB) and related compounds, in wines and alcoholic beverages. This research is crucial for understanding the sensory effects of these compounds in beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).
Ionic Liquids in Catalysis
Research on substituted amines-based ionic liquids, using aliphatic carboxylic acids such as pentanoic acid, revealed their potential in catalytic activities. These ionic liquids, including derivatives of 2-hydroxy ethylammonium pentanoate, have been studied for their physico-chemical properties and catalytic efficiency in aldol condensation processes (Iglesias et al., 2010).
Anti-Cancer Potential
Valproic acid, a derivative of 2-propylpentanoic acid, has shown promise as a potential therapeutic agent for gastric cancer. It targets specific signaling pathways, inhibiting cell proliferation and inducing apoptosis through the modulation of specific genetic factors (Sun et al., 2020).
Drug Synthesis and Modifications
The pharmacological properties of 1,3,4-thiadiazolylamide derivative of 2-propylpentanoic acid have been evaluated, demonstrating its potential as a new drug with antiepileptic and analgesic activities (Malygin & Yasnetsov, 2021).
Chemical Structure and Toxicity Analysis
A study conducted on branched carboxylic acids, including 2-propylpentanoic acid, used transcriptomics and other mode-of-action-based methods to assess their toxicity and chemical properties. This research supports the use of these acids in safer drug development and environmental applications (Wu et al., 2022).
Synthesis of Biodegradable Polymers
Research into the synthesis of 2-hydroxy-4-pentynoic acid, a precursor for 'clickable' biodegradable polylactide, highlights its significance in developing polymers with tailored physicochemical properties. This has implications for environmentally friendly material science applications (Zhang, Ren, & Baker, 2014).
Optimization of Chemical Processes
Studies on 2-aminopentane-1,5-diol derivatives have led to advancements in chemo- and regioselective acylation processes, beneficial for the optimization of various chemical synthesis procedures (Yoshida, Shigeta, Furuta, & Kawabata, 2012).
Molecular Docking and Quantum Computational Studies
Quantum computational and spectroscopic studies on derivatives of 2-phenylbutanoic acid, including 2-hydroxy-2-phenylbutanoic acid, provide insights into their potential as drug candidates. This includes analysis of their interactions with proteins, important for drug development (Raajaraman, Sheela, & Muthu, 2019).
Bioremediation and Environmental Applications
The role of enzymes such as laccase in the bioremediation of environmental pollutants like Bisphenol A has been studied, showcasing the utility of 2-hydroxy compounds in environmental clean-up processes (Chhaya & Gupte, 2013).
Safety And Hazards
特性
IUPAC Name |
2-hydroxy-2-propylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-3-5-8(11,6-4-2)7(9)10/h11H,3-6H2,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLVRKWAUNYOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00310595 | |
| Record name | 2-hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-2-propylpentanoic acid | |
CAS RN |
3639-22-3 | |
| Record name | 2-Hydroxy-2-propylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3639-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-2-propylpentanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003639223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3639-22-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229295 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-hydroxy-2-propylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00310595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



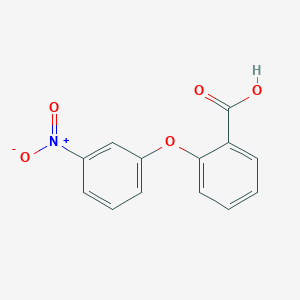
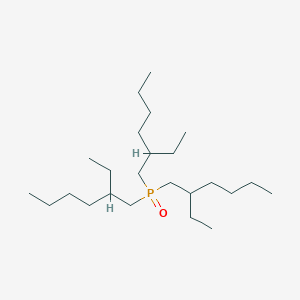
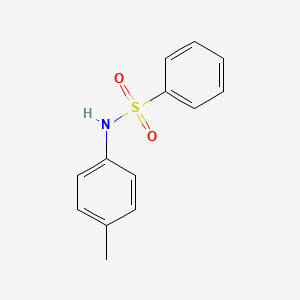
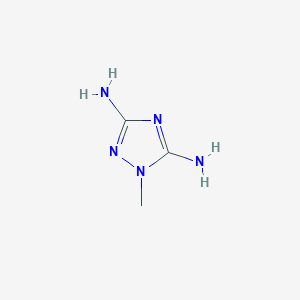
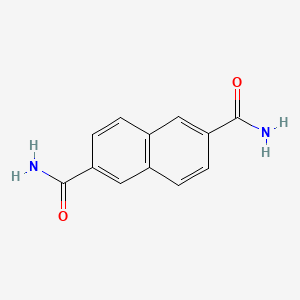
![1-{[4-(Bromomethyl)phenyl]thio}-2-nitro-4-(trifluoromethyl)benzene](/img/structure/B1604901.png)
